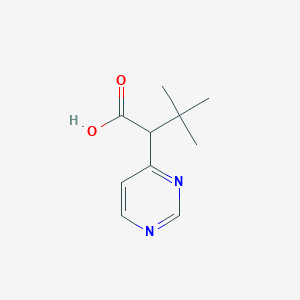
Acide 3,3-diméthyl-2-pyrimidin-4-ylbutanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring attached to a butanoic acid moiety with two methyl groups at the third carbon position
Applications De Recherche Scientifique
3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3,3-dimethylbutanoic acid with a pyrimidine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques like crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The pyrimidine ring in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar solvents, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-2-pyrimidin-4-ylpropanoic acid
- 3,3-Dimethyl-2-pyrimidin-4-ylpentanoic acid
- 3,3-Dimethyl-2-pyrimidin-4-ylhexanoic acid
Uniqueness
3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid is unique due to its specific structural features, such as the presence of a pyrimidine ring and the positioning of methyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3,3-dimethyl-2-pyrimidin-4-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)8(9(13)14)7-4-5-11-6-12-7/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSYHBKAEKSESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
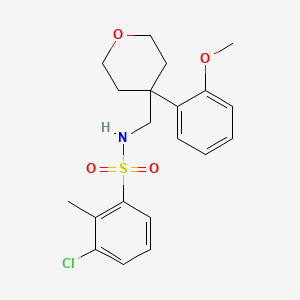
![1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2475807.png)
![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)
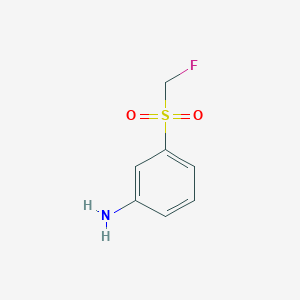
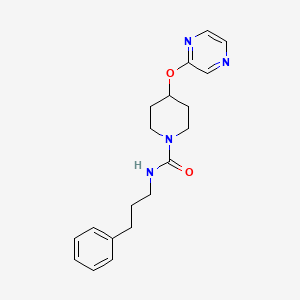
![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)
![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)
![2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2475819.png)
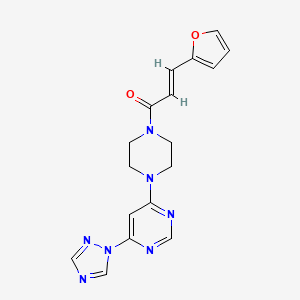
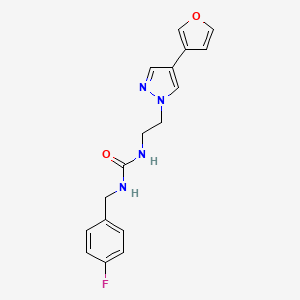
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2475824.png)
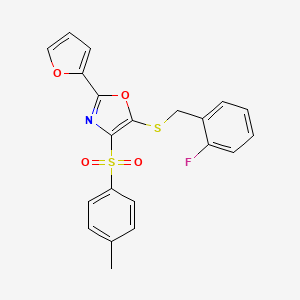
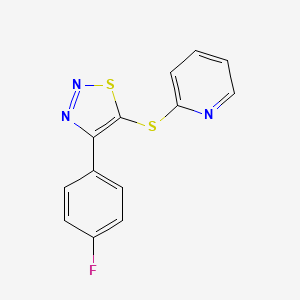
![N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B2475828.png)
